

Spectroscopic Data of p-Mentha-1,3,8-triene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene **p-Mentha-1,3,8-triene**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of **p-Mentha-1,3,8-triene**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.8 - 6.2	m	-
H-3	5.8 - 6.2	m	-
Η-5α, Η-5β	2.2 - 2.4	m	-
Η-6α, Η-6β	2.2 - 2.4	m	-
H-7 (CH ₃)	1.7 - 1.9	S	-
H-9 (CH₃)	1.8 - 2.0	S	-
H-10 (CH ₂)	4.8 - 5.0	S	-

Note: Experimentally determined data with precise chemical shifts and coupling constants for all protons is not readily available in public databases. The data presented is based on expected values for similar chemical environments.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ, ppm)
C-1	130 - 135
C-2	120 - 125
C-3	125 - 130
C-4	135 - 140
C-5	30 - 35
C-6	25 - 30
C-7 (CH ₃)	20 - 25
C-8	145 - 150
C-9 (CH ₃)	20 - 25
C-10 (CH ₂)	110 - 115



Note: As with the ¹H NMR data, a complete, experimentally verified ¹³C NMR dataset with assignments for **p-Mentha-1,3,8-triene** is not widely published. The values provided are estimates based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl)
~3030	Medium	=C-H stretch (cyclic alkene)
2960 - 2850	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (conjugated diene)
~1600	Medium	C=C stretch (aromatic-like)
~890	Strong	=C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
134	Moderate	[M]+ (Molecular Ion)
119	100 (Base Peak)	[M - CH ₃] ⁺
91	High	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **p-Mentha-1,3,8-triene** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm



NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.



- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

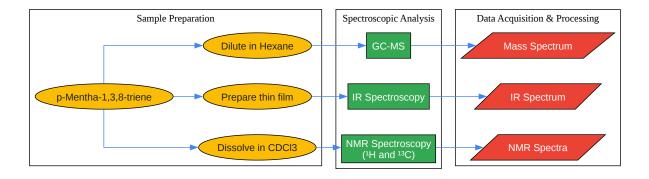
Sample Preparation: A dilute solution of **p-Mentha-1,3,8-triene** is prepared in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is commonly used for terpene analysis.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio.
 Injector temperature is set to 250°C.
 - Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, which is held for several minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.



Visualization of Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of **p-Mentha-1,3,8-triene**.

This guide provides foundational spectroscopic information and standardized protocols to aid in the rigorous scientific investigation of **p-Mentha-1,3,8-triene**. For definitive structural confirmation, a complete set of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

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